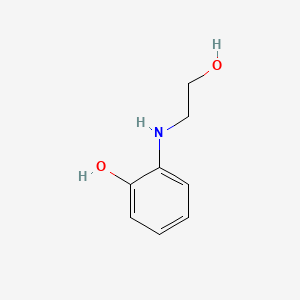
2-(2-Hydroxyanilino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyanilino)ethanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline and ethanol, characterized by the presence of a hydroxyl group and an amino group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyanilino)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene oxide with 2-aminophenol. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, and the process may include steps such as distillation and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyanilino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols. These products have diverse applications in different fields .
Applications De Recherche Scientifique
2-(2-Hydroxyanilino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyanilino)ethanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Hydroxyanilino)ethanol include:
- 2-(2-Hydroxyethylamino)phenol
- 2-(2-Hydroxyethyl)aniline
- 2-Aminoethanol derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
39123-58-5 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c10-6-5-9-7-3-1-2-4-8(7)11/h1-4,9-11H,5-6H2 |
Clé InChI |
VYHSWZULFYFDMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)

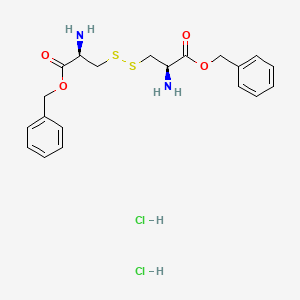

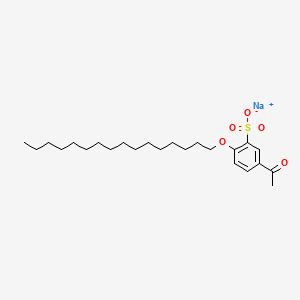
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
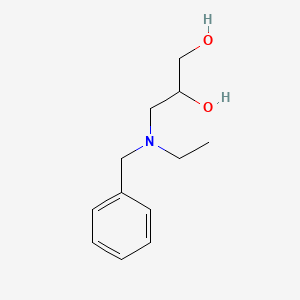
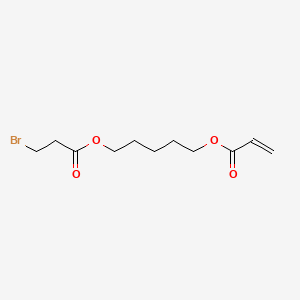
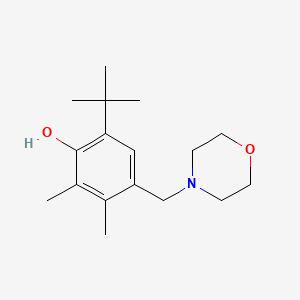
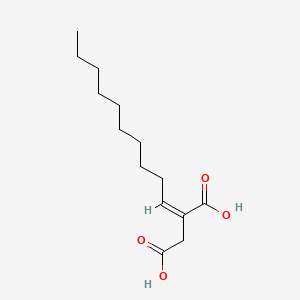
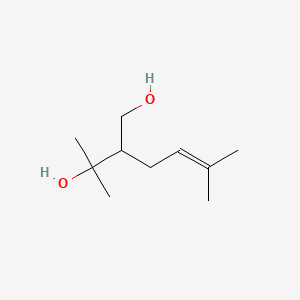
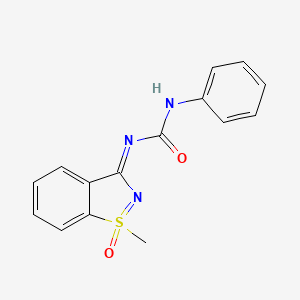
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
